3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 1179915-95-7
Cat. No.: VC3050253
Molecular Formula: C13H8F2O2
Molecular Weight: 234.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179915-95-7 |
|---|---|
| Molecular Formula | C13H8F2O2 |
| Molecular Weight | 234.2 g/mol |
| IUPAC Name | 2-fluoro-4-(3-fluorophenyl)benzoic acid |
| Standard InChI | InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) |
| Standard InChI Key | OZLFLMRQFLRQRA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)F |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid features a biphenyl core with two fluorine atoms positioned at the meta positions (3 and 3') of each phenyl ring, and a carboxylic acid functional group at the para position (4) of one phenyl ring. This arrangement of substituents creates a unique electronic distribution across the molecule.
Molecular and Physical Properties
The molecular formula of 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is C₁₃H₈F₂O₂, with an estimated molecular weight of approximately 234.2 g/mol based on similar fluorinated biphenyl structures . The presence of fluorine atoms significantly influences the compound's physical and chemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs. The carboxylic acid group contributes to the compound's acidic nature, with an expected pKa lower than that of benzoic acid due to the electron-withdrawing effects of the fluorine substituents.
Structural Identifiers
Based on chemical nomenclature principles, the following identifiers can be assigned to this compound:
Table 1: Structural Identifiers for 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid |
| Canonical SMILES (Predicted) | C1=CC(=C(C=C1)F)C2=CC(=CC=C2C(=O)O)F |
| Molecular Formula | C₁₃H₈F₂O₂ |
| Molecular Weight | 234.2 g/mol |
Synthesis Methods
Synthetic Routes
The synthesis of 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid can be approached through several routes, with cross-coupling reactions being the most efficient method for forming the biphenyl core. Based on synthetic methods for similar fluorinated biphenyl compounds, a practical approach involves Suzuki-Miyaura cross-coupling of appropriately substituted boronic acids and aryl halides.
Detailed Synthetic Procedure
A potential synthetic route for 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid could involve the following steps:
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Cross-coupling reaction: Utilizing 3-fluorobenzeneboronic acid and methyl 4-bromo-3-fluorobenzoate as starting materials.
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Ester hydrolysis: Converting the methyl ester intermediate to the carboxylic acid.
The procedure can be adapted from the synthesis of similar compounds as follows:
-
Combine 3-fluorobenzeneboronic acid, methyl 4-bromo-3-fluorobenzoate, a palladium catalyst (e.g., Pd(OAc)₂), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a base (e.g., potassium phosphate) in an inert atmosphere .
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Add anhydrous DMF and heat the reaction mixture to approximately 120°C with stirring until completion .
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After cooling, dilute with ethyl acetate and filter through celite, washing the organics with water .
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Purify the intermediate ester by flash column chromatography.
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Hydrolyze the ester by dissolving in dioxane and adding an equal volume of 1 M aqueous NaOH, heating to 60°C until completion .
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Remove the solvent, dissolve the residue in dichloromethane, and wash with 1N aqueous hydrochloric acid .
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Dry the organic layer over MgSO₄, filter, and evaporate to yield the title compound.
Reaction Conditions and Optimization
Optimal conditions for the synthesis include:
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
The yield can be potentially improved by fine-tuning the catalyst loading, reaction temperature, and time. Alternative catalysts such as Pd(PPh₃)₄ or Pd(dba)₂/XPhos might also enhance the efficiency of the cross-coupling step.
Analytical Characterization
Spectroscopic Analysis
Various spectroscopic techniques can be employed to confirm the structure and purity of 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid:
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NMR Spectroscopy: ¹H NMR would show characteristic aromatic proton signals for the biphenyl system, with coupling patterns influenced by the fluorine substituents. ¹⁹F NMR would display two signals for the two non-equivalent fluorine atoms. ¹³C NMR would reveal carbon signals split by fluorine coupling.
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Mass Spectrometry: The expected molecular ion peak would appear at m/z 235 [M+H]⁺, consistent with the molecular formula C₁₃H₈F₂O₂ .
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IR Spectroscopy: Characteristic absorption bands would include O-H stretching (3300-2500 cm⁻¹), C=O stretching (approximately 1700 cm⁻¹), and C-F stretching (1000-1400 cm⁻¹).
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection or coupled with mass spectrometry (LC-MS) would be effective for assessing the purity of the synthesized compound. Reverse-phase C18 columns with acetonitrile/water mobile phases containing 0.1% trifluoroacetic acid would be suitable for this purpose.
Applications in Medicinal Chemistry
| Therapeutic Area | Mechanism | Structural Rationale |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | Carboxylic acid moiety facilitates binding to the enzyme active site |
| Antiviral | Protease inhibition | Fluorine atoms enhance interactions with viral proteases |
| Anticancer | Kinase inhibition | Rigid biphenyl core serves as a scaffold for binding to kinase domains |
| Metabolic disorders | PPAR modulation | Carboxylic acid group can interact with nuclear receptor binding pockets |
Structure-Activity Relationships
Impact of Fluorine Substitution
The position and number of fluorine atoms in biphenyl derivatives significantly influence their biological activity. In 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, the meta-fluorine substituents create a specific electronic distribution that differs from other fluorinated analogs:
Table 4: Comparison of Electronic Effects in Fluorinated Biphenyl Derivatives
| Compound | Fluorine Positions | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | 3, 3' (meta) | Moderate electron-withdrawing | Balanced lipophilicity and electronic properties |
| 3',4'-Difluoro-biphenyl-4-carboxylic acid | 3', 4' (meta, para) | Strong electron-withdrawing | Enhanced protein binding through dipole interactions |
| 3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | 3, 5, 3'-CF₃ | Very strong electron-withdrawing | Highest acidity and strongest protein interactions |
Comparative Biological Activity
The biological activity of 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid likely differs from other fluorinated analogs due to its unique substitution pattern. For enzyme inhibition, the following patterns might be observed:
Table 5: Predicted Relative Enzyme Inhibition Based on Structural Features
| Target Enzyme | 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | 3',4'-Difluoro-biphenyl-4-carboxylic acid | 3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |
|---|---|---|---|
| COX-2 | Moderate | Moderate-High | High |
| Tyrosine Kinases | Moderate | Low-Moderate | High |
| Viral Proteases | Moderate | High | Very High |
These predictions are based on the general principles of structure-activity relationships in fluorinated compounds and may require experimental validation.
Material Science Applications
Liquid Crystal Technology
The rigid biphenyl core of 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid makes it a potential candidate for liquid crystal applications. The fluorine substituents can influence intermolecular interactions and dipole moments, affecting mesophase formation and stability. Additionally, the carboxylic acid group can participate in hydrogen bonding, further influencing the liquid crystalline properties.
Polymer Chemistry
In polymer science, 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid could serve as a monomer for the synthesis of fluorinated polyesters or polyamides with enhanced thermal stability and chemical resistance. The carboxylic acid functionality provides a reactive site for polymerization reactions, while the fluorine atoms contribute to the polymer's properties.
Metal-Organic Frameworks (MOFs)
The carboxylic acid group in 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid enables its use as a ligand in the construction of metal-organic frameworks. The fluorine substituents can tune the electronic properties of the resulting MOFs, potentially enhancing their selectivity in gas adsorption, catalysis, or sensing applications.
Computational Studies
Electronic Properties
Computational methods can provide valuable insights into the electronic properties of 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. Density functional theory (DFT) calculations at the B3LYP/6-31G* level would be expected to show:
Predicted Physicochemical Properties
Based on computational modeling, the following physicochemical properties can be predicted:
Table 6: Predicted Physicochemical Properties
| Property | Predicted Value | Computational Method |
|---|---|---|
| LogP | 3.2-3.8 | Fragment-based approach |
| pKa | 3.8-4.2 | DFT calculations |
| Water Solubility | Low (< 0.1 mg/mL) | QSPR models |
| Melting Point | 180-210°C | Group contribution methods |
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